

# An In-depth Technical Guide to the Sesquiterpenoid Structure of Aculene D

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For Researchers, Scientists, and Drug Development Professionals

# **Core Structure and Chemical Properties**

**Aculene D** is a sesquiterpenoid natural product with a complex carbobicyclic framework.[1] Its chemical formula is C<sub>14</sub>H<sub>20</sub>O<sub>2</sub>, and its IUPAC name is (3aR,8S,8aR)-3-ethyl-8-hydroxy-6,8a-dimethyl-3a,4,7,8-tetrahydroazulen-1-one.[1] The core structure features a fused seven- and five-membered ring system, characteristic of the azulene skeleton. **Aculene D** is a fungal metabolite, having been isolated from Penicillium sp. SCS-KFD08 and Aspergillus aculeatus.[1]

The molecule belongs to the nordaucane class of sesquiterpenoids, which are derived from a daucane precursor through a demethylation process.[2][3] This biosynthesis involves three cytochrome P450 enzymes that catalyze a stepwise demethylation.[3]

Table 1: Physicochemical Properties of Aculene D



Property	Value	Reference
Molecular Weight	220.31 g/mol	[1]
Exact Mass	220.146329876 Da	[1]
XLogP3-AA	1.5	[1]
Hydrogen Bond Donor Count	1	
Hydrogen Bond Acceptor Count	2	_
Rotatable Bond Count	1	_
Tautomer Count	378	[1]
Complexity	359	
Covalently-Bonded Unit Count	1	_

# **Spectroscopic Data**

The structure of **aculene D** has been elucidated through various spectroscopic techniques. The following table summarizes key spectroscopic data, though a complete, publicly available dataset with detailed peak assignments is not readily available in the searched literature.

Table 2: Summary of Spectroscopic Data for Aculene D

Technique	Observed Features
¹H NMR	Data not available in the searched results.
<sup>13</sup> C NMR	Data not available in the searched results.
IR Spectroscopy	Data not available in the searched results.
Mass Spectrometry	Molecular ion peak corresponding to the molecular formula C14H20O2.

# **Total Synthesis of Aculene D**



The first total synthesis of **aculene D** was accomplished by Enomoto and colleagues.[4] The synthesis is a notable achievement in natural product synthesis and provides a pathway for producing **aculene D** and related compounds for further study.

#### **Synthetic Strategy Overview**

The synthesis of **aculene D** involves a multi-step process, with a key feature being the diastereoselective nucleophilic addition of methallylzinc bromide to an acetal-protected aldehydic intermediate.[4] This reaction establishes a critical stereocenter in the molecule. The seven-membered ring of the azulene core is constructed via ring-closing metathesis.[4] A subsequent five-step sequence, which includes the installation of an ethyl group on the five-membered ring, completes the synthesis.[4]



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Caption: Overview of the total synthesis of aculene D.

# Detailed Experimental Protocol for a Key Step: Ring-Closing Metathesis

A detailed, step-by-step experimental protocol for the complete synthesis is not available in the searched results. The following is a generalized representation based on the described synthetic strategy.

- Substrate Preparation: The diene precursor for the ring-closing metathesis is synthesized from the homoallylic alcohol intermediate through a series of protecting group manipulations and functional group transformations.
- Metathesis Reaction: The diene is dissolved in an appropriate solvent (e.g.,
  dichloromethane) and treated with a ruthenium-based catalyst (e.g., Grubbs' catalyst). The
  reaction is typically stirred at room temperature or with gentle heating until completion,
  monitored by techniques like thin-layer chromatography.



 Workup and Purification: Upon completion, the reaction is quenched, and the solvent is removed. The crude product is then purified using column chromatography to yield the cyclized product containing the seven-membered ring.

## **Biological Activity: Quorum Sensing Inhibition**

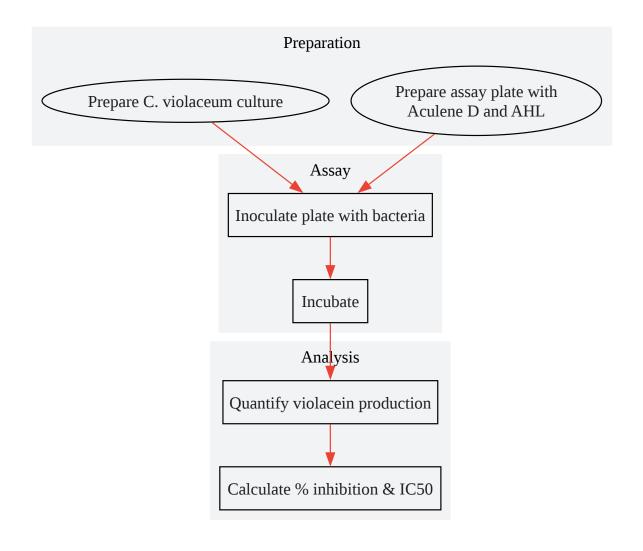
**Aculene D** has been shown to exhibit inhibitory activity against quorum sensing (QS) in the bacterium Chromobacterium violaceum CV026.[4] Quorum sensing is a cell-to-cell communication process in bacteria that regulates gene expression, including virulence factors and biofilm formation.[4] Inhibition of QS is a promising strategy for developing novel antibacterial agents that are less likely to induce resistance.[4]

## **Quorum Sensing Inhibition Assay Protocol**

A specific, detailed protocol for the testing of **aculene D** was not found in the searched results. The following is a generalized protocol for a common quorum sensing inhibition assay using Chromobacterium violaceum.

- Bacterial Culture Preparation: A culture of Chromobacterium violaceum is grown in a suitable broth medium to a specific optical density.
- Assay Plate Preparation: A 96-well microtiter plate is prepared with varying concentrations of the test compound (aculene D) and a known concentration of the signaling molecule (Nacyl-homoserine lactone) that induces violacein production.
- Inoculation and Incubation: The prepared bacterial culture is added to each well of the microtiter plate. The plate is then incubated at an appropriate temperature for a set period (e.g., 24-48 hours).
- Quantification of Violacein Production: After incubation, the production of the purple pigment violacein, a marker for quorum sensing, is quantified. This is typically done by lysing the bacterial cells and measuring the absorbance of the extracted violacein at a specific wavelength (e.g., 585 nm).
- Data Analysis: The percentage of inhibition of violacein production is calculated for each concentration of the test compound. This data can be used to determine the IC50 value, which is the concentration of the compound that inhibits 50% of the violacein production.





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Caption: Workflow for a quorum sensing inhibition assay.

## **Quantitative Biological Activity Data**

Specific IC50 or MIC values for **aculene D**'s quorum sensing inhibitory activity were not found in the provided search results.

Table 3: Quorum Sensing Inhibitory Activity of Aculene D



Parameter	Value	Reference
Target Organism	Chromobacterium violaceum CV026	[4]
IC50	Data not available	
MIC	Data not available	_

#### Conclusion

**Aculene D** is a structurally interesting sesquiterpenoid with promising biological activity as a quorum sensing inhibitor. The successful total synthesis of this natural product opens the door for further investigation into its mechanism of action and potential as a lead compound for the development of new anti-infective agents. Further research is needed to fully characterize its spectroscopic properties and to quantify its biological activity through detailed dose-response studies.

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